molecular formula C7H5IO2S B8768538 5-Iodo-2-mercaptobenzoic acid

5-Iodo-2-mercaptobenzoic acid

Cat. No.: B8768538
M. Wt: 280.08 g/mol
InChI Key: DSEOHZFMNDXZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-mercaptobenzoic acid ( 1005412-69-0) is a chemical compound with the molecular formula C7H5IO2S and a molecular weight of 280.08 g/mol . This research-grade compound is provided with a purity of 95% and should be stored at 2-8°C to maintain stability . The iodine and mercapto (thiol) functional groups on the benzoic acid scaffold make this molecule a versatile and valuable building block in organic and medicinal chemistry research. The iodine atom is a key site for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of more complex molecular architectures. Meanwhile, the mercapto group can be used for coordination with metal surfaces or clusters, or for forming disulfide linkages. While specific applications for this exact compound are an active area of research, analogous compounds like 4-mercaptobenzoic acid are widely used as ligands in the synthesis of water-soluble gold clusters (e.g., Au102(p-MBA)44) . Furthermore, the structurally similar 5-iodo-2-methylbenzoic acid is a known key intermediate in the pharmaceutical synthesis of active ingredients, suggesting potential parallel applications for this compound as a precursor in the development of active pharmaceutical ingredients (APIs) . This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5IO2S

Molecular Weight

280.08 g/mol

IUPAC Name

5-iodo-2-sulfanylbenzoic acid

InChI

InChI=1S/C7H5IO2S/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,(H,9,10)

InChI Key

DSEOHZFMNDXZGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)S

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Iodo 2 Mercaptobenzoic Acid and Its Functionalized Analogues

Direct Synthesis of 5-Iodo-2-mercaptobenzoic Acid

The direct synthesis of this compound often involves multi-step pathways starting from readily available aromatic precursors. These methods are designed to introduce the iodo and mercapto functionalities in a controlled manner.

Multistep Synthetic Pathways from Aromatic Precursors

One common approach begins with the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction to introduce the desired functional groups. For instance, starting from 2-amino-5-iodobenzoic acid, a diazotization reaction followed by treatment with a sulfur-containing nucleophile can yield the target 2-mercaptobenzoic acid derivative. Another route involves the use of 2-aminobenzoic acid, which can undergo iodination prior to the introduction of the mercapto group. The synthesis of the key intermediate, 5-iodo-2,1-benzisoxazole-3(1H)-one, has been achieved through the base-mediated photochemical cyclization of 2-azidobenzoic acids. researchgate.net

A synthesis route for this compound has been described where 2-amino-5-iodobenzoic acid is treated with hydrogen peroxide. doi.org Another documented pathway to a related compound, 5-iodo-2-methylbenzoic acid, involves the reaction of 2-methylbenzoic acid with iodine in the presence of sodium nitrite (B80452) and fuming sulfuric acid. googleapis.comgoogle.com However, this method can result in low yields. google.com The Sandmeyer process, while a classic method, requires multiple steps including nitration, reduction, diazotization, and diazo removal-iodination, which can be cumbersome for industrial-scale production. googleapis.comgoogle.com

Optimized Reaction Conditions and Yield Enhancements

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This includes the careful selection of solvents, reagents, and reaction temperatures. For example, in the synthesis of 5-iodo-2,1-benzisoxazole-3(1H)-one, it was found that increasing the amount and strength of the base led to higher selectivity and reaction rates, with a 51% yield achieved using 10 equivalents of sodium hydroxide. researchgate.net

For the synthesis of 5-iodo-2-methylbenzoic acid, a process has been developed involving the iodination of 2-methylbenzoic acid in the presence of a microporous compound (like β-form zeolite), iodine, an oxidizing agent, and acetic anhydride. google.comwipo.int This method is followed by a purification step such as crystallization, sublimation, or distillation to afford the high-purity product in high yield. google.comwipo.int The recovered microporous compound can be recycled, making the process more efficient. google.comwipo.int Crystallization of the final product can be induced by adding water to the reaction mixture and adjusting the temperature. google.com

Regioselective Iodination Strategies for Benzoic Acid Derivatives

Achieving regioselectivity in the iodination of benzoic acid derivatives is a key challenge in the synthesis of specifically substituted analogues. Various methods have been developed to control the position of iodination on the aromatic ring.

Electrophilic Iodination Approaches

Electrophilic aromatic iodination is a common method for introducing an iodine atom onto an aromatic ring. The reactivity and regioselectivity of this reaction are influenced by the nature of the substituents already present on the ring and the choice of iodinating agent and catalyst. For electron-rich aromatic compounds, a variety of reagents and conditions can be employed. For instance, the combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoroacetic acid allows for the regioselective iodination of methoxy- or methyl-substituted aromatic compounds under mild conditions. organic-chemistry.org

However, for deactivated systems like benzoic acid, stronger iodinating conditions are often necessary. wikipedia.org A mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid generates the highly electrophilic triiodine cation (I₃⁺), which can iodinate deactivated compounds. wikipedia.org The use of iodine monochloride (ICl) is another option, though its reactivity with electron-poor benzoic acid derivatives can be low. googleapis.comgoogle.com Silver salts, such as silver sulfate (B86663) (Ag₂SO₄), can be used in conjunction with iodine to generate a more electrophilic iodine species, facilitating the iodination of compounds like 3,5-dichlorophenol. nih.gov

Metal-Catalyzed Iodination Reactions

Transition metal catalysis offers a powerful tool for the regioselective C-H iodination of benzoic acids. These methods often utilize a directing group, such as the carboxylic acid moiety, to guide the metal catalyst to a specific C-H bond, typically in the ortho position.

Palladium catalysis has been employed for the ortho-iodination of benzoic acids. One of the pioneering works in this area used Pd(OAc)₂ in the presence of a superstoichiometric amount of IOAc. acs.org A more recent method utilizes Pd(II) catalysis in aqueous media with KI as the iodine source. researchgate.net

Iridium catalysis has emerged as a highly efficient method for the ortho-iodination of benzoic acids under mild conditions. acs.orgdiva-portal.org A simple iridium(III) complex can catalyze the reaction in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent, without the need for any additives or bases. acs.orgdiva-portal.org This method is tolerant of air and moisture and provides high conversions to the ortho-iodinated products. acs.orgdiva-portal.org Selective mono-iodination of benzoic acids with two equivalent ortho C-H bonds has also been achieved using an iridium catalyst with an Ag(I) additive to prevent di-iodination. d-nb.info

Copper-catalyzed iodination of arylboronic acids has also been reported, providing another route to iodinated aromatic compounds. sorbonne-universite.fr Furthermore, iron(III) triflimide, generated in situ, can catalyze the rapid and highly regioselective iodination of arenes using N-iodosuccinimide (NIS). acs.org

Mechanistic Insights into Regioselectivity Control

The regioselectivity in metal-catalyzed iodination reactions is primarily controlled by the formation of a metallacyclic intermediate. In the case of benzoic acid derivatives, the carboxylic acid group acts as a directing group, coordinating to the metal center and facilitating the activation of a nearby ortho C-H bond.

For iridium-catalyzed iodination, the proposed mechanism involves a rate-limiting metalation step, followed by iodination through an Ir(III)/Ir(V) catalytic cycle. diva-portal.org The unique properties of the HFIP solvent are believed to enable the C-H iodination using the carboxylic acid as a directing group. diva-portal.org Deuterium labeling studies have shown that the C-H activation step can be reversible. d-nb.info

In palladium-catalyzed reactions, a palladacycle intermediate is often proposed. researchgate.net The palladium catalyst coordinates to the carboxylic acid, leading to the formation of a five-membered palladacycle. This intermediate then undergoes oxidation, followed by reductive elimination to form the C-I bond. sorbonne-universite.fr

The choice of metal catalyst, ligands, and reaction conditions can significantly influence the regioselectivity. For instance, in some iridium-catalyzed systems, the carboxylic acid group directs the iodination exclusively to the ortho position, even in the presence of other potential directing groups. d-nb.info

Synthesis of Key Mercaptobenzoic Acid Intermediates and Derivatives

The functionalization of the mercaptobenzoic acid core, particularly the iodo-substituted variants, can be achieved through targeted reactions at the carboxylic acid and thiol groups. These modifications are essential for building more complex molecular architectures.

Esterification and Amidation Routes

The carboxylic acid group of mercaptobenzoic acids is a prime site for modification via esterification and amidation. The Fischer esterification, a classical acid-catalyzed reaction, is a common method for converting carboxylic acids into their corresponding esters. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The equilibrium of the reaction is typically driven towards the product by using the alcohol as the solvent or by removing water as it forms. masterorganicchemistry.com

However, when applying this method to mercaptobenzoic acids, the presence of the nucleophilic thiol group can lead to side reactions. For instance, studies on the esterification of mercaptobenzoic acid isomers have shown that the thiol group can be susceptible to methylation under acidic conditions, leading to the formation of methylthio byproducts alongside the desired ester. koreascience.krgoogle.com

To circumvent such side reactions, alternative methods have been developed. One approach involves the conversion of a precursor, such as 4-(trichloromethylthio)benzoic acid, which can be reacted with an alcohol like methanol (B129727) to yield the corresponding mercaptobenzoate ester in a single step, avoiding the conditions that promote thiol alkylation. google.com Amidation reactions can also be performed, often by first converting the carboxylic acid to a more reactive species like an acyl chloride, followed by reaction with a primary or secondary amine. These routes provide access to a diverse range of functionalized analogues.

Table 1: Representative Esterification of a Mercaptobenzoic Acid Precursor google.com

Starting Material Reagent Temperature (°C) Time (h) Product Yield (%)

Alkylation and Arylation of the Thiol Moiety

The thiol group (-SH) in this compound is highly nucleophilic and serves as a key handle for introducing a variety of substituents through alkylation and arylation, thereby forming thioethers (sulfides).

Alkylation is commonly achieved by reacting the thiol with alkyl halides or other electrophiles. For example, mercaptobenzoic acid can be alkylated on the sulfur atom using various α-halocarbonyl derivatives. researchgate.net This reaction pathway is instrumental in synthesizing precursors for more complex heterocyclic compounds, such as benzo[b]thiophenes. researchgate.net

Arylation of the thiol moiety to form diaryl sulfides is often accomplished using metal-catalyzed cross-coupling reactions. An environmentally benign and efficient method involves the copper-catalyzed S-arylation of thiols with aryl boronic acids. researchgate.net This reaction can be performed in water, avoiding the use of toxic ligands and solvents. The system, typically using copper sulfate (CuSO₄) as the catalyst in the presence of a base, is versatile and accommodates a broad range of aryl boronic acids. researchgate.net This approach represents a significant advancement over traditional methods that often require harsh conditions or expensive palladium catalysts. Another example of thiol reactivity is its use as a nucleophile in palladium-catalyzed deallylation reactions. beilstein-journals.org

Table 2: Copper-Catalyzed S-Arylation of Thiols with Aryl Boronic Acids researchgate.net

Thiol Aryl Boronic Acid Catalyst System Solvent Result

Innovative Approaches in Halogenated Thioaromatic Synthesis

Recent advancements in synthetic chemistry have led to more efficient, selective, and safer methods for preparing halogenated thioaromatics. These innovative strategies often focus on improving reaction conditions, enhancing yields, and minimizing waste.

One significant innovation is the direct iodination of aromatic precursors using milder and more selective reagents. A patented process for the production of 5-iodo-2-methylbenzoic acid, an analogue of the target compound, highlights such an approach. google.comgoogleapis.comwipo.int This method employs the iodination of 2-methylbenzoic acid in the presence of a microporous compound, specifically a β-form zeolite, along with iodine, an oxidizing agent, and acetic anhydride. google.comgoogleapis.com

This process offers several advantages over traditional methods like the Sandmeyer reaction, which involves multiple hazardous steps including nitration and diazotization. googleapis.com The zeolite-based system allows for high selectivity and yield of the desired 5-iodo isomer. google.comgoogleapis.com Furthermore, the microporous catalyst can be easily separated from the reaction mixture by filtration and recycled, making the process more cost-effective and environmentally friendly. google.comgoogleapis.com The combination of a simple reaction step with a straightforward purification (e.g., crystallization) enables the production of high-purity 5-iodo-2-methylbenzoic acid. google.comgoogleapis.com Such methodologies could be adapted for the synthesis of this compound, representing a significant step forward in the synthesis of halogenated thioaromatics.

Other modern synthetic techniques, such as microwave-assisted synthesis and continuous flow reactions, are also being explored to accelerate the synthesis of complex aromatic compounds. For instance, microwave irradiation has been shown to dramatically reduce reaction times for the hydrolysis of benzothiazole (B30560) precursors to mercaptobenzoic acids from hours to minutes. These advanced methods hold great promise for the efficient and scalable synthesis of this compound and its derivatives.

Fundamental Reactivity and Mechanistic Investigations of 5 Iodo 2 Mercaptobenzoic Acid

Reactions Involving the Thiol (-SH) Functional Group

The thiol group is a versatile functional group known for its nucleophilicity and its ability to undergo oxidation reactions.

The thiol group of 5-Iodo-2-mercaptobenzoic acid is susceptible to oxidation, leading to the formation of a disulfide bond. This reaction, known as oxidative coupling, results in the dimerization of the parent molecule to form 2,2'-dithiobis(5-iodobenzoic acid). This transformation is a common and fundamental reaction for thiols. biolmolchem.combiorxiv.org

Various oxidizing agents can facilitate this coupling. For instance, iodine (I₂) in a solvent like wet acetonitrile (B52724) is an effective reagent for the oxidative coupling of thiols to their corresponding disulfides, often proceeding in excellent yields at room temperature. researchgate.net The reaction mechanism involves the oxidation of the thiol to a sulfenyl iodide intermediate, which then reacts with another thiol molecule to form the disulfide and hydrogen iodide.

Another common oxidant is dimethyl sulfoxide (B87167) (DMSO), which can convert a wide range of aromatic and aliphatic thiols into disulfides. biolmolchem.com The reactivity of thiols in such oxidations often follows the order of their acidity, with more acidic thiols like aromatic thiols reacting more readily. biolmolchem.com Exposure of 2-mercaptobenzoic acid to air can also lead to the formation of the corresponding disulfide, dithiosalicylic acid. nih.gov

ReactantOxidizing AgentProductReference
Aromatic ThiolIodine / wet CH₃CNAromatic Disulfide researchgate.net
ThiolDimethyl Sulfoxide (DMSO) / HIDisulfide biolmolchem.com
2-Mercaptobenzoic acidAirDithiosalicylic acid nih.gov

This table presents examples of oxidative coupling reactions for thiols.

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various sulfur-containing heterocyclic compounds.

Benzisothiazolones: 1,2-Benzisothiazolones can be prepared from the disulfide derivatives of mercaptobenzamides. For example, 2,2'-dithiodibenzamides can be cyclized in the presence of oxygen or other oxygen donors in an aqueous alkaline medium to yield 1,2-benzisothiazolones. google.com This suggests a potential pathway from this compound, via its corresponding amide and subsequent disulfide, to the analogous iodinated benzisothiazolone.

Thiochromenes: 2-Mercaptobenzoic acids and their derivatives are also key starting materials for thiochromenes. For instance, 2-mercaptobenzaldehydes can react with cinnamate (B1238496) esters in the presence of a catalyst like tetramethylguanidine (TMG) to produce 2H-thiochromene-3-carboxylate derivatives. organic-chemistry.org While this specific example uses an aldehyde, it illustrates the general principle of using the thiol group in cyclization reactions to build the thiochromene core.

PrecursorReagentsHeterocycleReference
2,2'-dithiodibenzamidesO₂ / alkaline medium1,2-Benzisothiazolone google.com
2-Mercaptobenzaldehydes, Cinnamate estersTetramethylguanidine (TMG)2H-Thiochromene organic-chemistry.org

This table provides examples of cyclization reactions to form sulfur-containing heterocycles.

Deprotonation of the thiol group with a base generates the corresponding thiolate anion (-S⁻), which is a potent nucleophile. youtube.com The pKa of a typical aromatic thiol is around 6-7, making the formation of the thiolate feasible under mild basic conditions.

The thiolate anion of this compound can participate in a variety of nucleophilic substitution and addition reactions. For example, thiolates are known to be excellent nucleophiles in aromatic nucleophilic substitution (SNAr) reactions. nih.gov A linear Brønsted-type relationship often exists for such reactions, indicating a direct correlation between the nucleophilicity of the thiolate and its basicity. nih.gov The sulfur atom of the thiolate can attack electrophilic carbon centers, displacing leaving groups or opening strained rings. youtube.com

The nucleophilic character of the sulfur in thiols and thiolates is a cornerstone of their reactivity, enabling the formation of new carbon-sulfur bonds in a wide array of molecular contexts. youtube.com

Transformations of the Carboxylic Acid (-COOH) Moiety

The carboxylic acid group is another key reactive center in the molecule, allowing for a range of derivatization reactions.

The carboxylic acid group of this compound can be converted into several important derivatives, such as esters, amides, and acid chlorides, using standard synthetic methodologies. khanacademy.org

Acid Chlorides: The most reactive of these derivatives, acid chlorides, can be prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Esters: Esterification can be achieved through various methods, including the Fischer esterification (reaction with an alcohol under acidic catalysis) or by reacting the corresponding acid chloride with an alcohol.

Amides: Amide formation can be accomplished by reacting the acid chloride with an amine or by using peptide coupling reagents (e.g., HBTU, EDC) to directly couple the carboxylic acid with an amine. nih.gov For instance, 2-mercaptobenzoic acid has been successfully coupled with amino amides using HBTU and DIEA to form the corresponding amide, although care must be taken to prevent side reactions like disulfide formation during workup. nih.gov

The relative stability of these derivatives generally follows the order: amides > esters > acid chlorides. khanacademy.org

DerivativeTypical ReagentsGeneral Reactivity
Acid ChlorideSOCl₂, (COCl)₂Most reactive
EsterAlcohol, Acid catalystIntermediate reactivity
AmideAmine, Coupling agent (e.g., HBTU)Most stable

This table summarizes the derivatization of the carboxylic acid moiety.

Decarboxylation is the removal of the carboxylic acid group as carbon dioxide (CO₂). The ease of decarboxylation of benzoic acid derivatives is highly dependent on the other substituents on the aromatic ring. umanitoba.ca

Generally, benzoic acids with electron-withdrawing groups, particularly in the ortho and para positions, undergo decarboxylation more readily. umanitoba.ca The iodine atom in the para position to the carboxyl group in this compound is an electron-withdrawing group, which could facilitate decarboxylation under certain conditions, although it is not as strongly activating as a nitro group.

Decarboxylation can be induced thermally or by using radical initiators. For example, peroxyl radicals can induce the decarboxylation of benzoic acid. nih.gov The stability of the resulting aryl anion or aryl radical intermediate is a key factor in determining the reaction's feasibility. For many simple benzoic acids, high temperatures are required for decarboxylation to occur in the absence of catalysts or strongly activating/destabilizing groups. umanitoba.ca

Electrophilic and Cross-Coupling Reactions of the Iodo (-I) Substituent

The carbon-iodine bond in this compound is the most labile site for electrophilic substitution and a key handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The electron-withdrawing nature of the carboxylic acid and the electron-donating character of the mercapto group influence the reactivity of the aryl iodide, making it an interesting substrate for synthetic transformations.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is particularly valuable for creating biaryl structures, which are prevalent in pharmaceuticals and material science. wikipedia.org For this compound, the iodo substituent serves as an excellent electrophilic partner for such couplings.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The process begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium center, typically facilitated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. libretexts.org

While specific studies on this compound in Suzuki-Miyaura reactions are not extensively detailed in the provided search results, the reactivity of similar iodo-substituted aromatic compounds provides a strong basis for predicting its behavior. For instance, the successful coupling of 5-iodo-2'-deoxycytidine (B1674142) with arylboronic acids highlights the feasibility of applying this methodology to iodo-substituted heterocyclic and benzenoid systems. researchgate.net The reaction conditions for such transformations are well-established and can be adapted for this compound. Key parameters to consider for a successful Suzuki-Miyaura coupling of this compound would include the choice of palladium catalyst, ligand, base, and solvent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

ParameterTypical ConditionsRole in Reaction
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Catalyst
Ligand PPh₃, dppf, SPhos, XPhosStabilizes the Pd center and facilitates the catalytic cycle
Boron Reagent Arylboronic acids, arylboronic estersNucleophilic partner
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHActivates the boronic acid for transmetalation
Solvent Toluene, Dioxane, DMF, THF/H₂OSolubilizes reactants and catalyst
Temperature Room temperature to 120 °CInfluences reaction rate

The presence of the thiol group in this compound could potentially interfere with the palladium catalyst. Sulfur compounds are known to act as catalyst poisons for some transition metals. uu.nl Therefore, protection of the thiol group, for instance, as a thioester or a disulfide, might be necessary to achieve high yields and catalyst turnover numbers. Alternatively, the use of specialized ligands that are tolerant to sulfur functional groups could mitigate this issue.

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, particularly the Ullmann condensation, are classical and still highly relevant methods for the formation of carbon-heteroatom and carbon-carbon bonds. wikipedia.orgorganic-chemistry.org These reactions are especially useful for coupling aryl halides with nucleophiles like amines, alcohols, and thiols. wikipedia.org Given the structure of this compound, copper-catalyzed C-S bond formation is a pertinent transformation.

The Ullmann condensation typically involves the reaction of an aryl halide with a nucleophile in the presence of a stoichiometric or catalytic amount of copper, often at elevated temperatures. wikipedia.orgbyjus.com The mechanism is believed to involve the formation of an organocopper intermediate. organic-chemistry.org For the C-S coupling of an aryl iodide with a thiol, the reaction proceeds through a copper(I) thiolate intermediate which then reacts with the aryl iodide. uu.nl

In the context of this compound, the molecule itself contains a thiol group, which could potentially undergo intermolecular Ullmann-type coupling to form a disulfide-linked dimer. However, the primary interest lies in the reaction of the iodo group with an external thiol to form a diaryl sulfide. Ligand-free copper iodide (CuI) has been shown to be an effective catalyst for the coupling of aryl iodides with thiophenols. uu.nl

Table 2: General Conditions for Copper-Mediated C-S Coupling (Ullmann-Type)

ParameterTypical ConditionsRole in Reaction
Copper Source CuI, Cu₂O, CuO, Cu powderCatalyst or reactant
Ligand (optional) Phenanthroline, neocuproineCan accelerate the reaction and improve yields
Nucleophile Thiols, amines, alcoholsCoupling partner
Base K₂CO₃, Cs₂CO₃, Et₃NDeprotonates the nucleophile
Solvent DMF, NMP, Pyridine (B92270), TolueneHigh-boiling polar solvents are common
Temperature 100 °C to >200 °COften requires high temperatures

The reactivity of the aryl iodide in Ullmann condensations is enhanced by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.org The carboxylic acid group in this compound would therefore be expected to activate the iodo substituent towards this type of coupling. As with palladium-catalyzed reactions, the free thiol could interact with the copper catalyst, and its protection might be a consideration for optimizing reaction outcomes.

Photochemical Activation and Radical Pathways

The carbon-iodine bond is relatively weak and can be cleaved homolytically upon exposure to ultraviolet or visible light, leading to the formation of an aryl radical and an iodine radical. nih.govsioc.ac.cn This photochemical activation provides a pathway for radical-mediated reactions, offering an alternative to transition metal-catalyzed processes. The generated aryl radical from this compound can participate in a variety of transformations, including hydrogen abstraction, addition to multiple bonds, and cyclization reactions.

The generation of radicals can also be facilitated by photoredox catalysis, where a photocatalyst absorbs visible light and initiates an electron transfer process with the aryl iodide. sioc.ac.cn This can lead to the formation of a radical anion, which then fragments to produce the aryl radical.

A significant application of radical generation from aryl halides is in intramolecular cyclization reactions. thieme-connect.de If this compound is derivatized to contain an appropriately positioned radical acceptor (e.g., an alkene or alkyne), photochemical activation could initiate a radical cascade leading to the formation of complex heterocyclic structures. For instance, an aryl radical can add to a double bond in a 5-exo-trig or 6-endo-trig fashion to form a new ring system. mdpi.comsemanticscholar.org

Synergistic Reactivity in Multicomponent and Cascade Reactions

The bifunctional nature of this compound, possessing both an electrophilic iodo group and a nucleophilic mercapto group, makes it an attractive substrate for multicomponent and cascade reactions. beilstein-journals.org These reactions are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. nih.govlongdom.org

A multicomponent reaction (MCR) is a process where three or more reactants combine in a one-pot reaction to form a single product that incorporates atoms from all the starting materials. beilstein-journals.orgnih.gov this compound could participate in MCRs where, for example, the thiol group acts as one nucleophilic component, and the iodo group is later functionalized in the same pot or in a subsequent step.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one reaction becomes the substrate for the next. longdom.orgdntb.gov.ua The dual reactivity of this compound is well-suited for initiating such cascades. For example, a palladium-catalyzed cross-coupling reaction at the iodo position could introduce a functionality that then undergoes an intramolecular reaction with the mercapto or carboxylic acid group.

An illustrative hypothetical cascade could involve an initial Sonogashira coupling of this compound with a terminal alkyne. The resulting 5-(alkynyl)-2-mercaptobenzoic acid could then undergo an intramolecular cyclization, potentially triggered by a change in reaction conditions or the addition of another reagent, to form a sulfur-containing heterocyclic system. The design of such cascade reactions is a powerful strategy in modern organic synthesis for the rapid assembly of complex molecular architectures. researchgate.net

The development of novel cascade and multicomponent reactions involving this compound would likely focus on leveraging the orthogonal reactivity of its functional groups to build molecular complexity in an efficient and atom-economical manner.

Coordination Chemistry and Supramolecular Architecture with 5 Iodo 2 Mercaptobenzoic Acid

Ligand Design Principles and Coordination Modes

The design of 5-iodo-2-mercaptobenzoic acid as a ligand is predicated on its multifunctional nature, which provides multiple points of interaction for building intricate molecular architectures. The spatial arrangement of the functional groups—the ortho positioning of the carboxyl and thiol groups and the para positioning of the iodine relative to the thiol—is critical to its coordination and assembly behavior.

The presence of both a soft donor (thiol, -SH) and a hard donor (carboxylate, -COO⁻) group on the same molecule grants this compound significant versatility in bonding to a wide range of metal centers. The deprotonated form of the ligand, 5-iodo-2-mercaptobenzoate, can engage in several coordination modes, which influences the final structure of the resulting metal complex. core.ac.uk

The carboxylate group can coordinate to metal ions in several ways:

Monodentate: One oxygen atom binds to a single metal center.

Bidentate Chelating: Both oxygen atoms bind to the same metal center, forming a stable ring.

Bidentate Bridging: Each oxygen atom binds to a different metal center, linking them together.

The thiolate group (-S⁻) typically acts as a monodentate ligand or as a bridging ligand between two or more metal centers. The combination of these groups allows for complex coordination scenarios. For instance, the ligand can act as a bridge between metal ions, using the thiolate at one end and the carboxylate at the other, to form chains or sheets. The chelation of both the sulfur and an oxygen atom to the same metal center is also a possibility, a mode prevalent in complexes of the parent compound, 2-mercaptobenzoic acid (thiosalicylate). core.ac.uk

Coordination SiteCommon Coordination ModesRole in Structure Formation
Carboxylate (-COO⁻) Monodentate, Bidentate Chelating, Bidentate BridgingForms strong bonds, acts as a primary linker, influences dimensionality.
Thiolate (-S⁻) Monodentate, BridgingProvides a soft donor site, can link metal centers, contributes to structural stability.
Combined S,O-Chelation Bidentate ChelatingForms stable five- or six-membered rings with the metal ion.

This table illustrates the potential coordination modes of the 5-iodo-2-mercaptobenzoate ligand based on the known behavior of its constituent functional groups.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of 5-iodo-2-mercaptobenzoate to link metal ions in multiple ways makes it an excellent candidate for constructing CPs and MOFs. These materials consist of metal nodes connected by organic linkers, creating extended one-, two-, or three-dimensional structures.

Hydrothermal and solvothermal synthesis are the most common methods for preparing crystalline CPs and MOFs from ligands like this compound. nih.gov These techniques involve heating the constituent components (a metal salt and the ligand) in a sealed vessel, typically a Teflon-lined autoclave, at temperatures ranging from 100 to 260 °C for a period of hours to days. ut.ac.ir

Hydrothermal Synthesis: Uses water as the solvent. The high temperature and pressure increase the solubility of the reactants and facilitate the crystallization of the product.

Solvothermal Synthesis: Employs organic solvents or mixtures of solvents (e.g., dimethylformamide, ethanol). The choice of solvent can influence the final structure by acting as a template or by being incorporated into the framework.

During synthesis, a base is often added to deprotonate the carboxylic acid and thiol groups, making them available for coordination with the metal ions. nih.gov The reaction mixture is then cooled slowly, allowing for the formation of high-quality single crystals suitable for structural analysis.

The combination of 5-iodo-2-mercaptobenzoate with different metal ions can lead to a wide array of structures with varying dimensionalities and topologies. The structural diversity arises from several factors:

The coordination preference of the metal ion: Different metals have different preferred coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral), which dictates how the ligands arrange around them. fiveable.me

The flexibility of the ligand's coordination modes: The ability of the carboxylate and thiolate groups to adopt various binding modes allows for the formation of diverse network structures, from simple 1D chains to complex 3D frameworks. core.ac.uk

Reaction conditions: Factors such as temperature, pH, and solvent can influence which crystalline phase is formed. nih.gov

Supramolecular interactions: As discussed, hydrogen bonding and halogen bonding play a critical role in linking lower-dimensional motifs (like 1D chains or 2D layers) into more complex 3D architectures. researchgate.net

For example, a metal preferring a linear coordination might form simple chains, while a metal that can accommodate multiple ligands in an octahedral geometry could form layered or fully three-dimensional frameworks. researchgate.net

Halogen Bonding as a Driving Force in Supramolecular Assembly

Halogen bonding is a non-covalent interaction that has gained recognition as a powerful tool in crystal engineering and supramolecular chemistry. researchgate.net In the context of this compound, the C-I bond provides a strong halogen bond donor site that significantly influences the assembly of the resulting metal complexes.

This interaction is typically denoted as R-I•••X, where R is the aromatic ring and X is a halogen bond acceptor, such as an oxygen or nitrogen atom from an adjacent ligand or a π-system of another aromatic ring. researchgate.netmdpi.com The strength and directionality of these bonds help to organize the coordination polymers into well-defined, extended arrays. For instance, C-I•••O or C-I•••N interactions can link parallel 1D coordination chains to form robust 2D sheets, or connect 2D sheets to create a 3D supramolecular network. researchgate.net The presence of the iodine atom, therefore, provides an additional layer of design control, enabling the rational construction of complex architectures that would not be accessible with a non-iodinated analogue.

Halogen Bond TypeDonorAcceptorTypical Distance (% of vdW radii)Angle (C-I•••X)Role in Assembly
C–I•••O C–ICarbonyl O, Carboxylate O, Water O80-95%~165°Linking chains into sheets, reinforcing framework. mdpi.com
C–I•••N C–IN-heterocycles80-95%~170°Directing crystal packing, forming 2D/3D networks. mdpi.com
C–I•••π C–IAromatic RingVariableVariableStacking of aromatic components. researchgate.net

This table summarizes typical parameters for halogen bonds involving iodine, which are instrumental in the supramolecular assembly of complexes derived from this compound. Data is based on general findings in the field of halogen bonding.

Direct Halogen Bond Formation (Type I and Type II Interactions)

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. researchgate.netijres.org The nature of the iodine substituent in this compound, attached to an electron-withdrawing benzene (B151609) ring, makes it a potent halogen bond donor. These interactions are generally categorized into two main types, Type I and Type II, which are distinguished by their geometry. researchgate.netnih.gov

Type I Interactions: These are characterized by a geometry where the two interacting halogen atoms have equivalent angles (θ1 ≈ θ2). This type of contact involves the minimization of repulsion by interfacing the neutral or equally charged regions of the halogen atoms' electrostatic potential surfaces. nih.gov

Type II Interactions: This geometry, considered a true halogen bond, involves the interaction of the positive σ-hole of one halogen atom with the negative equatorial belt of another (θ1 ≈ 180° and θ2 ≈ 90°). researchgate.netnih.gov This interaction is an electrostatically driven donor-acceptor interaction.

In crystal structures containing this compound or its derivatives, the iodine atom can form halogen bonds with various nucleophiles. The most common acceptors are the oxygen atoms of the carboxylate group (I···O) or another iodine atom (I···I). The electron-withdrawing nature of the carboxylic acid and the benzene ring enhances the positive character of the σ-hole on the iodine atom, promoting strong halogen bond formation. Studies on related iodinated benzoic acids have demonstrated the prevalence of these interactions in their crystal structures. acs.orgacs.org For instance, I···O halogen bonds have been observed to be a recurring motif in the cocrystals of iodobenzoic acid with various pyridine (B92270) derivatives. acs.org

The table below summarizes typical halogen bond parameters observed in related iodo-aromatic compounds, which serve as a model for the interactions expected for this compound.

Interaction TypeDonor-AcceptorDistance (Å)Angle (C-I···Acceptor) (°)Reference Compound
Type IIC-I···O2.806 - 3.092163.9 - 178.5Pentaiodobenzoic acid derivatives rsc.org
Type IIC-I···O3.045 - 3.067~170m-Iodobenzoic acid cocrystals acs.org
Type IIC-I···I3.676 - 3.859166.1 - 177.0Pentaiodobenzoic acid derivatives rsc.org
Type IC-I···I3.873 - 3.954~125-130Pentaiodobenzoic acid derivatives rsc.org

Influence of Halogen Bonding on Crystal Packing and Network Formation

Halogen bonding plays a critical, structure-directing role in the solid state. The directionality and strength of I···O and I···I interactions significantly influence how molecules of this compound arrange themselves, leading to the formation of extended supramolecular networks.

In many halogenated organic compounds, halogen bonds act in concert with other non-covalent interactions, such as hydrogen bonds and π-π stacking, to build robust one-, two-, or three-dimensional architectures. nih.gov For example, research on an iodinated derivative of terphenyldicarboxylic acid has shown that the formation of halogen bonds between iodine and carbonyl oxygen atoms can dictate the packing of molecular layers. nih.gov Similarly, in the absence of stronger hydrogen-bonding partners, the I···O halogen bond can become the primary interaction responsible for assembling molecules into chains or sheets. acs.org

For this compound, one can anticipate a synergistic interplay between the carboxylic acid hydrogen bonds, which typically form dimeric synthons {⋯HOCO}₂, and the C-I···O halogen bonds. These combined interactions can link the primary hydrogen-bonded motifs into more complex networks. The halogen bonds can provide structural support, connecting dimers or chains into extended 1-D and 2-D architectures, a strategy that has been successfully employed in crystal engineering. nih.gov The specific network formed would depend on the relative strengths and geometric preferences of the hydrogen and halogen bonds.

Self-Assembly Processes on Surfaces and at Interfaces

The thiol (-SH) group in this compound provides a strong anchoring point for self-assembly on noble metal surfaces, particularly gold (Au). rsc.orgrsc.org This process leads to the formation of highly ordered, two-dimensional structures known as self-assembled monolayers (SAMs). The formation and properties of these SAMs are governed by the strong covalent-like gold-thiolate bond and the weaker intermolecular interactions between the adjacent aromatic backbones. rsc.org

When a gold substrate is exposed to a solution of this compound, the thiol group chemisorbs onto the surface, forming a stable Au-S bond. rsc.org The aromatic rings then arrange themselves to maximize favorable intermolecular interactions, which include van der Waals forces, π-π stacking, and potentially hydrogen and halogen bonding between the terminal functional groups.

Studies on analogous molecules like 4-mercaptobenzoic acid (MBA) have shown that intermolecular hydrogen bonding between the carboxylic acid groups is crucial for forming stable, well-ordered monolayers. nih.govuh.edu In the case of this compound, the presence of the iodine atom introduces the possibility of lateral halogen bonding interactions within the monolayer. These C-I···O or C-I···I interactions could further stabilize the assembly and influence the packing density and orientation of the molecules on the surface. The packing density of SAMs on gold has been shown to increase in the order of thiophenol < 4-mercaptophenol (B154117) < 4-mercaptobenzoic acid, highlighting the critical role of terminal groups in monolayer organization. nih.gov The properties of the resulting surface are determined by the exposed functional groups; in this case, the iodo and carboxylic acid moieties would define the surface chemistry and wettability.

The table below compares the properties of SAMs formed from structurally related thiols on gold, providing a basis for predicting the behavior of this compound.

MoleculePrimary Intermolecular Interactions in SAMEllipsometric Thickness (Å)Surface Character
Thiophenol (TP)Van der Waals, π-π stacking~4Hydrophobic
4-Mercaptophenol (MP)Hydrogen bonding (O-H···O)~6More hydrophilic than TP
4-Mercaptobenzoic acid (MBA)Hydrogen bonding (COOH···COOH)~9Hydrophilic
This compound (Predicted)Hydrogen bonding, Halogen bonding (C-I···O)~9-10Hydrophilic, functionalized

Theoretical and Computational Investigations of 5 Iodo 2 Mercaptobenzoic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron density distributions, which in turn dictate the molecule's stability, geometry, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. mdpi.com This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Table 1: Hypothetical DFT-Calculated Properties for 5-Iodo-2-mercaptobenzoic Acid (Note: The following table is for illustrative purposes to show what DFT results would look like. Specific values for this compound are not available from published studies.)

PropertyPredicted Value
Total EnergyValue in Hartrees
Dipole MomentValue in Debye
C-I Bond LengthValue in Ångströms
S-H Bond LengthValue in Ångströms
O-H Bond LengthValue in Ångströms

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

For this compound, an FMO analysis would identify the spatial distribution of these key orbitals. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile, while the LUMO's energy relates to its electron affinity and electrophilic character. youtube.com The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests the molecule is more reactive. nih.gov

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. youtube.comyoutube.com It uses a color scale where red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. walisongo.ac.id An MEP map of this compound would likely show negative potential around the oxygen atoms of the carboxylic acid and the sulfur atom, highlighting these as potential sites for interaction with electrophiles or for hydrogen bonding. Positive potential would be expected around the acidic protons of the thiol and carboxyl groups.

Detailed FMO diagrams and MEP surfaces specific to this compound have not been reported in peer-reviewed literature.

Table 2: Key Parameters from FMO and MEP Analysis (Note: This table illustrates the type of data obtained from such an analysis. Specific values for this compound are not available.)

ParameterDescription
HOMO EnergyEnergy of the highest occupied molecular orbital (eV)
LUMO EnergyEnergy of the lowest unoccupied molecular orbital (eV)
HOMO-LUMO GapEnergy difference between HOMO and LUMO (eV)
MEP MinimumValue of the most negative electrostatic potential (kcal/mol)
MEP MaximumValue of the most positive electrostatic potential (kcal/mol)

Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior

While quantum mechanics describes the electronic structure of a single, static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of molecular flexibility and behavior in different environments, such as in solution. researchgate.netsemanticscholar.org

Specific studies detailing the conformational landscape or solution behavior of this compound through molecular dynamics are not currently available in scientific literature.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. By modeling the interaction of this compound with other reagents, researchers can investigate potential reaction mechanisms, identify intermediate structures, and calculate the structure and energy of transition states. youtube.com The transition state is the highest energy point along the reaction coordinate and determining its properties is key to calculating the reaction's activation energy and predicting its rate.

For example, one could model the deprotonation of the carboxylic acid and thiol groups to predict their relative acidities. Another application would be to study reactions involving the thiol group, such as its oxidation to form a disulfide bond, or reactions involving nucleophilic substitution at the carbon atom bearing the iodine. These computational studies would provide a step-by-step energetic profile of the reaction, helping to understand its feasibility and kinetics. However, published computational studies on the reaction mechanisms and transition states specifically involving this compound are absent from the current body of scientific literature.

Prediction of Spectroscopic Signatures and Material Properties (e.g., Charge Transport)

Theoretical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. For this compound, quantum chemical methods like DFT can be used to calculate its vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, corresponding to absorption peaks in UV-Visible spectroscopy.

Furthermore, computational models can be used to predict material properties. For organic molecules, a key property is their potential for charge transport, which is crucial for applications in organic electronics. nih.gov Calculations can estimate the reorganization energy (the energy required for a molecule's geometry to relax after gaining or losing an electron) and the electronic coupling between adjacent molecules in a crystal. semanticscholar.orgresearchgate.net These parameters are essential for predicting charge mobility (how quickly an electron or hole can move through the material). semanticscholar.org There are currently no available published studies that computationally predict the spectroscopic signatures or charge transport properties of this compound.

In Silico Screening and Ligand Design Strategies

In the context of drug discovery, computational methods are used for in silico (computer-based) screening and ligand design. semanticscholar.org If this compound were identified as a scaffold (a core molecular structure) of interest, these techniques could be used to design new, related molecules with potentially improved biological activity. nih.govresearchgate.net

In silico screening involves using computational docking to predict how a library of virtual compounds might bind to the active site of a target protein. mdpi.com Ligand-based drug design, on the other hand, is used when the structure of the target protein is unknown. nih.gov This approach uses a set of known active molecules to build a pharmacophore model—a 3D map of the essential features required for biological activity. New molecules can then be designed to fit this model. The this compound structure could serve as a starting point for generating new derivatives by modifying its functional groups to enhance binding affinity and selectivity for a biological target. At present, there are no specific published examples of in silico screening or ligand design strategies that utilize this compound as a primary scaffold.

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within the 5-Iodo-2-mercaptobenzoic acid molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The carboxylic acid group will give rise to a broad O-H stretching band, typically in the range of 2500-3300 cm⁻¹, and a sharp C=O stretching band around 1700 cm⁻¹. The presence of the thiol (-SH) group is indicated by a weak S-H stretching band, usually appearing in the 2550-2600 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring will produce signals in the 1450-1600 cm⁻¹ range. The C-I bond will have a characteristic stretching frequency in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Complementary to IR spectroscopy, Raman spectroscopy provides information about the vibrational modes of a molecule. For this compound, the Raman spectrum would also show characteristic peaks for the aromatic ring, carboxylic acid, and thiol groups. The S-H stretching vibration, though weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum. The symmetric stretching of the aromatic ring often produces a strong Raman signal.

Table 1: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Carboxylic AcidO-H stretch2500-3300 (broad)IR
C=O stretch~1700IR, Raman
ThiolS-H stretch2550-2600 (weak)IR, Raman
Aromatic RingC-H stretch3000-3100IR, Raman
C=C stretch1450-1600IR, Raman
Carbon-IodineC-I stretch< 600IR, Raman

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can provide significant enhancement of the Raman signal for molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. mdpi.comrsc.orgnih.gov This technique is particularly valuable for studying the interfacial behavior of molecules like this compound.

When this compound is adsorbed onto a SERS-active substrate, the thiol group is expected to form a strong bond with the metal surface. This interaction can lead to significant changes in the Raman spectrum compared to the bulk material. The orientation of the molecule on the surface can be inferred from the relative enhancement of different vibrational modes. For instance, if the molecule is oriented perpendicular to the surface with the thiol group as the anchor, the vibrational modes of the aromatic ring and the carboxylic acid group would be prominently enhanced. SERS can also be used for the ultra-sensitive detection of this compound, reaching single-molecule detection levels under optimal conditions. rsc.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the aromatic ring, the carboxylic acid, and the thiol group. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift (δ > 10 ppm). The thiol proton signal is also a singlet and its chemical shift can vary depending on the solvent and concentration. The aromatic protons will appear in the aromatic region (δ 7-8.5 ppm). Due to the substitution pattern, the three aromatic protons will be in different chemical environments and are expected to show a complex splitting pattern (e.g., a doublet, a triplet, and another doublet, or more complex multiplets) due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton. docbrown.info For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (δ ~170 ppm). The aromatic carbons will resonate in the range of δ 120-150 ppm. The carbon atom attached to the iodine (C-I) is expected to have a chemical shift significantly influenced by the heavy atom effect of iodine.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
COOH> 10 (s, 1H)~170
SHvariable (s, 1H)-
Ar-H3~7.5-8.0 (d)~130-140
Ar-H4~7.0-7.5 (t)~125-135
Ar-H6~8.0-8.5 (d)~135-145
Ar-C1-~130-140
Ar-C2-~120-130
Ar-C5-~90-100 (due to Iodine)

Note: These are predicted values and may vary depending on the solvent and experimental conditions. s = singlet, d = doublet, t = triplet.

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to confirm their relative positions on the benzene ring.

HSQC: An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the straightforward assignment of the protonated aromatic carbons. hmdb.ca

HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the assignment of the quaternary carbons (C1, C2, and C5) and the carbonyl carbon by observing their long-range correlations with the aromatic and carboxylic acid protons.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. chemguide.co.ukyoutube.com For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable.

The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to the molecular weight of the compound (279.96 g/mol ). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental formula (C₇H₅IO₂S).

The fragmentation pattern will provide valuable structural information. Common fragmentation pathways for benzoic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of water (-H₂O, 18 Da). docbrown.infofu-berlin.de For this compound, the fragmentation is also likely to involve the loss of the iodine atom (127 Da) and potentially the thiol group. Analysis of a related compound, 5-Iodo-2-methylbenzoic acid, shows major peaks at m/z 262 (molecular ion), 244, and 216, indicating fragmentation pathways that could be analogous for the mercapto derivative. nih.gov

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

Fragment IonFormulam/z
[M]⁺[C₇H₅IO₂S]⁺280
[M-COOH]⁺[C₆H₄IS]⁺235
[M-I]⁺[C₇H₅O₂S]⁺153
[C₆H₅S]⁺[C₆H₅S]⁺109

Single Crystal and Powder X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, single-crystal XRD can provide a precise determination of its crystal structure. This includes the unit cell dimensions (a, b, c, α, β, γ), the space group, and the exact coordinates of each atom in the asymmetric unit. This information allows for the detailed analysis of bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding (e.g., between carboxylic acid groups or involving the thiol group) and halogen bonding (involving the iodine atom). A study on the related compound 2-iodyl-5-methylbenzoic acid revealed its crystal structure, demonstrating the utility of this technique for similar molecules. researchgate.net

Powder X-ray Diffraction (PXRD): For polycrystalline samples, powder X-ray diffraction provides a characteristic fingerprint of the crystalline phase. govinfo.govamericanpharmaceuticalreview.com The PXRD pattern consists of a series of peaks at specific diffraction angles (2θ), which are determined by the crystal lattice parameters. While PXRD does not provide the same level of detail as single-crystal XRD, it is invaluable for phase identification, purity assessment, and monitoring of solid-state transformations. The PXRD pattern of 2-mercaptobenzoic acid has been reported, and a similar characteristic pattern would be expected for its 5-iodo derivative. researchgate.net

Advanced Photophysical Characterization (e.g., UV-Vis Absorption, Fluorescence, EPR)

UV-Vis Absorption Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound in a suitable solvent is expected to show absorption bands in the ultraviolet region, arising from π-π* transitions of the benzene ring and n-π* transitions associated with the carbonyl and thiol groups. The presence of the iodine and thiol substituents on the benzoic acid core will influence the position and intensity of these absorption bands. For example, the UV-vis absorption spectrum of a related compound, 5-iodo-4-thio-2'-deoxyuridine, shows absorption maxima that can provide an indication of the expected absorption regions for this compound.

Fluorescence Spectroscopy: While not all aromatic compounds are highly fluorescent, fluorescence spectroscopy can provide information about the excited state properties of this compound. If the molecule is fluorescent, an emission spectrum can be recorded by exciting at one of its absorption maxima. The Stokes shift (the difference in wavelength between the absorption and emission maxima) and the fluorescence quantum yield can be determined. Quenching studies can also provide insights into the interaction of the molecule with its environment.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique used to study species with unpaired electrons. While this compound in its ground state is a diamagnetic molecule with no unpaired electrons and therefore EPR silent, EPR could be used to study any radical species that might be formed upon UV irradiation or chemical oxidation.

Applications in Advanced Materials Science and Sensing Technologies

Functional Materials Based on 5-Iodo-2-mercaptobenzoic Acid Derivatives

The distinct reactive sites on the this compound molecule allow for its use as a foundational building block in a variety of functional materials, from optoelectronics to specialized polymers.

The development of advanced optoelectronic materials often relies on the precise tuning of molecular structures to control electronic and photophysical properties. The presence of a heavy iodine atom in this compound is particularly noteworthy in this context. The introduction of iodine into organic molecules can significantly influence their optoelectronic characteristics. For instance, iodine doping has been shown to reduce the optical band gap and increase the conductivity of polymer thin films. nih.govnih.gov This effect is partly attributed to the formation of charge-transfer complexes. nih.gov

Furthermore, iodinated aromatic compounds are of interest because the iodine atom can be substituted through various cross-coupling reactions, allowing for the synthesis of complex conjugated systems with tailored electronic properties. mdpi.com The heavy atom effect of iodine can also promote intersystem crossing, a property that is valuable in the design of materials for applications such as phosphorescent organic light-emitting diodes (OLEDs) and photodynamic therapy. While research has focused on other iodinated precursors, the principles suggest that derivatives of this compound could be engineered for specific optoelectronic applications. researchgate.netaimspress.com

Table 1: Potential Optoelectronic Applications of Materials Derived from Iodinated Aromatic Acids

Application AreaKey Functional GroupPotential Role of this compound Derivative
Organic Light-Emitting Diodes (OLEDs)Iodo GroupFacilitate phosphorescence through the heavy-atom effect.
Organic Photovoltaics (OPVs)Iodo GroupTune energy levels and enhance charge transport in donor or acceptor materials.
PhotodetectorsIodo GroupModify absorption spectra and improve charge carrier mobility.
Nonlinear Optical (NLO) MaterialsAromatic Ring, Iodo GroupContribute to high molecular polarizability.

This compound is a promising precursor for the synthesis of advanced polymeric and conjugated systems. Each of its functional groups offers a distinct handle for polymerization or modification. The thiol (-SH) group is particularly versatile, enabling its participation in thiol-ene "click" chemistry reactions. nih.govnih.govresearchgate.net This high-efficiency reaction allows for the straightforward synthesis of side-chain functionalized polymers, where properties like solubility and surface chemistry can be precisely controlled. nih.gov

The iodo- group serves as an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are fundamental to the synthesis of conjugated polymers, which are the cornerstone of organic electronics. By reacting the iodo- position, the aromatic core of this compound can be incorporated into the backbone of a polymer, influencing its electronic and morphological properties. nih.gov The carboxylic acid group provides a site for further functionalization, such as attaching solubilizing groups or other functional moieties.

The combination of these functionalities in a single monomer could lead to the development of multifunctional polymers. For example, a polymer could be synthesized through the iodo- group, while the thiol and carboxylic acid groups remain available for post-polymerization modification, such as surface grafting or the attachment of biomolecules. acs.org

Chemical Sensor Development and Sensing Mechanisms

The structure of this compound is well-suited for the development of chemical sensors, offering multiple avenues for creating selective and sensitive detection platforms.

The design of molecular and supramolecular sensors often relies on specific, non-covalent interactions between a host molecule and a target analyte. tsijournals.com The functional groups on this compound can participate in a variety of these interactions. The carboxylic acid group can form strong hydrogen bonds with suitable guest molecules. nih.gov The iodine atom can act as a halogen bond donor, a directional, non-covalent interaction that is increasingly being utilized in crystal engineering and supramolecular assembly. nih.govacs.org

The thiol group can coordinate with metal ions, providing a mechanism for their detection. The interplay of these interactions can be used to design receptors with high selectivity for specific analytes. For instance, a supramolecular assembly based on derivatives of this molecule could create a binding pocket where hydrogen bonding, halogen bonding, and metal coordination all contribute to the recognition of a target species. The isomeric positioning of the functional groups in mercaptobenzoic acids has been shown to influence the properties of the resulting materials, suggesting that the specific arrangement in the 5-iodo-2-mercapto isomer could lead to unique binding characteristics. acs.orgrsc.org

A critical aspect of many modern sensors is the functionalization of a transducer surface to enhance its interaction with target analytes. The thiol group of this compound is an ideal anchor for attaching the molecule to noble metal surfaces, such as gold and silver, forming stable self-assembled monolayers (SAMs). cdnsciencepub.comfrontiersin.org This is a widely used strategy in the development of electrochemical and optical biosensors. frontiersin.orgnih.gov

Once anchored to a surface via the thiol group, the molecule exposes its carboxylic acid and iodo-functionalized aromatic ring. The carboxylic acid can be used to covalently attach biomolecules, such as enzymes or antibodies, for the development of highly specific biosensors. researchgate.net The aromatic ring and the iodo- group can influence the electronic properties of the surface, which can be beneficial for certain types of electrochemical sensing. The ability to form a well-defined molecular layer on a sensor surface can improve sensitivity and reduce non-specific binding. cdnsciencepub.com

Table 2: Surface Functionalization Strategies Using Thiol-Containing Aromatic Acids

Surface TypeAnchoring GroupExposed FunctionalityPotential Sensing Application
Gold NanoparticlesThiolCarboxylic Acid, Iodinated RingSurface-Enhanced Raman Scattering (SERS), Electrochemical Biosensors
Silver SurfacesThiolCarboxylic Acid, Iodinated RingSERS-based pH and molecular detection
Zinc OxideThiolCarboxylic Acid, Iodinated RingEnhanced photoluminescence-based sensing
Indium Tin Oxide (ITO)Carboxylic AcidThiol, Iodinated RingChemiresistive sensors

The functional groups of this compound and its derivatives can be leveraged in the fabrication of both chemiresistive and optical sensors. Chemiresistive sensors operate by measuring the change in electrical resistance of a material upon exposure to a chemical analyte. mdpi.comnih.govscispace.comresearchgate.net Organic semiconductors and functionalized nanomaterials are often used as the active layer in these devices. mdpi.comresearchgate.net Derivatives of this compound could be incorporated into hybrid nanomaterials or conducting polymers to create a sensing layer. researchgate.net The interaction of analytes with the functional groups on the molecule would modulate the charge transport through the material, leading to a measurable change in resistance. nih.gov

In the realm of optical sensors, mercaptobenzoic acid isomers are known to be effective ligands for the synthesis of fluorescent metal nanoclusters. rsc.org The specific isomer used can have a significant impact on the optical properties of the resulting nanoclusters. rsc.org This suggests that this compound could be used to create quantum dots or nanoclusters with unique photoluminescent properties, which could be modulated by the presence of specific analytes, forming the basis of a fluorescence-based sensor. Furthermore, molecules like mercaptobenzoic acid are used in Surface-Enhanced Raman Scattering (SERS) for pH sensing and the detection of other molecules, indicating a potential application for its iodinated counterpart. nih.govresearchgate.net

Catalytic Applications as Ligands or Precursors

This compound, a bifunctional molecule featuring both a thiol and a carboxylic acid group, holds potential as a versatile component in the design of catalysts. Its structural characteristics allow it to act as a ligand, binding to metal centers to form catalytically active complexes, or as a precursor for the synthesis of more complex catalytic materials. The presence of the iodine atom further introduces the possibility of modifying the electronic properties of the resulting catalyst or serving as a reactive site for further functionalization.

Role in Homogeneous and Heterogeneous Catalysis

The application of mercaptobenzoic acid derivatives in both homogeneous and heterogeneous catalysis has been an area of active research, suggesting analogous roles for this compound.

In homogeneous catalysis , molecules like 2-mercaptobenzoic acid can act as ligands in dual catalytic systems. For instance, in certain asymmetric reactions, a combination of a chiral primary amine and 2-mercaptobenzoic acid has been shown to be crucial for achieving high chemoselectivity and enantioselectivity. acs.org In such systems, the mercaptobenzoic acid can participate in the activation of substrates through covalent interactions. While direct studies on this compound are limited, its structural similarity suggests it could play a similar role, with the iodo-substituent potentially influencing the acidity of the carboxylic group or the coordination properties of the thiol, thereby modulating the catalytic activity.

In the realm of heterogeneous catalysis , mercaptobenzoic acids are frequently employed to stabilize and functionalize metal nanoparticles, creating robust and active catalysts. The thiol group provides a strong anchor to the surface of metal nanoparticles, such as gold and silver, preventing their aggregation and deactivation. rsc.orgnih.gov For example, p-mercaptobenzoic acid has been used to create stable silver nanoclusters and to functionalize gold nanoclusters for catalytic applications. rsc.orgnih.gov These functionalized nanoparticles can then be used in various reactions, benefiting from the high surface area and unique electronic properties of the nanoscale metal. The carboxylic acid group of the ligand can impart water solubility or provide a handle for further chemical modifications. It is conceivable that this compound could be used in a similar fashion to prepare supported metal nanoparticle catalysts with tailored properties.

Furthermore, mercaptobenzoic acids have been utilized as linkers or modulators in the synthesis of Metal-Organic Frameworks (MOFs). rsc.org For example, 2-mercaptobenzoic acid has been used as a modulator in the synthesis of UiO-66, a zirconium-based MOF. The thiol groups within the MOF structure can then be used to anchor metal nanoparticles, leading to highly dispersed and stable catalytic sites. rsc.org This approach combines the catalytic activity of the metal nanoparticles with the high surface area and tunable porosity of the MOF support.

Catalyst TypePotential Role of this compoundExample with Related Compound
Homogeneous As a co-catalyst or ligand in metal complexes2-mercaptobenzoic acid in dual catalytic systems for asymmetric synthesis acs.org
Heterogeneous As a stabilizing ligand for metal nanoparticlesp-mercaptobenzoic acid for stabilizing silver and gold nanoclusters rsc.orgnih.gov
Heterogeneous As a linker or modulator in Metal-Organic Frameworks (MOFs)2-mercaptobenzoic acid in the synthesis of UiO-66 for supporting silver nanoparticles rsc.org

Immobilization Strategies for Recyclable Catalysts

A key challenge in catalysis is the separation and recycling of the catalyst from the reaction mixture. Immobilization of homogeneous catalysts onto solid supports is a widely adopted strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the ease of separation of the latter. Mercaptobenzoic acids, and by extension this compound, are well-suited for various immobilization strategies.

One prominent approach is the use of magnetic nanoparticles as a support. The catalyst, functionalized with a mercaptobenzoic acid derivative, can be anchored to the surface of magnetic nanoparticles (e.g., iron oxide). This allows for the simple and efficient recovery of the catalyst from the reaction medium using an external magnet. For instance, a magnetically recoverable nanostructured catalyst has been developed for the Henry reaction and the addition of dialkylzinc to aldehydes, demonstrating the feasibility of this approach. rsc.org

Another effective strategy involves the incorporation of the ligand into a polymeric matrix or onto other solid supports like silica (B1680970). The carboxylic acid or the thiol group of this compound could be covalently attached to a functionalized polymer. For example, polymer-supported base catalysts have been used to reduce waste in industrial processes.

The use of nanostructured supports , such as silver thiolate nanoclusters, offers another avenue for creating recyclable catalysts. rsc.org Chiral ligands have been functionalized onto these nanoclusters, resulting in a catalyst that can be recovered by simple centrifugation and reused without a significant loss of efficiency. rsc.org The high surface-to-volume ratio of such nanomaterials ensures that a high loading of the catalytic species can be achieved.

Finally, as mentioned previously, the integration of this compound into the structure of Metal-Organic Frameworks (MOFs) provides an intrinsic method of immobilization. The resulting MOF, containing the catalytically active sites, is a solid material that can be easily separated from the liquid reaction phase by filtration.

Immobilization StrategySupport MaterialRecovery MethodPotential Advantage
Magnetic SeparationMagnetic Nanoparticles (e.g., Fe₃O₄)External MagnetFacile and efficient catalyst recovery.
Solid-Phase SynthesisPolymeric Resins, SilicaFiltrationRobust and well-established methods.
NanocatalysisSilver Thiolate NanoclustersCentrifugationHigh surface area and catalyst loading. rsc.org
MOF-based CatalysisMetal-Organic FrameworksFiltrationHigh porosity and tunable active sites. rsc.org

Green Chemistry Principles Applied to 5 Iodo 2 Mercaptobenzoic Acid Research

Development of Sustainable Synthetic Routes

The development of sustainable synthetic pathways for 5-Iodo-2-mercaptobenzoic acid would focus on minimizing environmental impact by improving reaction conditions and maximizing the efficiency of material use.

Solvent-Free and Aqueous Reaction Conditions

A primary goal in green chemistry is to reduce or eliminate the use of hazardous organic solvents. For the synthesis of this compound, this would involve exploring reactions that can be conducted either in water, which is an environmentally benign solvent, or under solvent-free conditions. Solvent-free reactions, often conducted by grinding solid reactants together or by heating a mixture of reactants without a solvent, can lead to reduced waste, lower energy consumption, and simplified purification processes.

Atom-Economical Transformations

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. Synthetic routes with high atom economy are designed to maximize the incorporation of all materials, thereby minimizing the generation of waste by-products. For this compound, this would involve favoring addition reactions over substitution or elimination reactions, which inherently generate co-products that are not part of the final molecule. The ideal reaction would have 100% atom economy, where all reactant atoms are found in the product.

Design of Recyclable and Heterogeneous Catalytic Systems

Catalysts are crucial for enhancing reaction rates and selectivity. Green chemistry promotes the use of catalytic reagents over stoichiometric ones. Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are particularly advantageous. They can be easily separated from the reaction mixture by filtration and subsequently reused, which is both economically and environmentally beneficial. Developing such systems for the synthesis of this compound would reduce waste and the need for potentially toxic or expensive catalysts.

Waste Reduction and By-product Minimization Strategies

A core tenet of green chemistry is the prevention of waste. This principle emphasizes that it is better to avoid generating waste than to treat or clean it up after it has been created. In the context of this compound synthesis, this involves a holistic approach, from the selection of starting materials to the final purification steps. Strategies would include optimizing reaction conditions to maximize yield and selectivity, thereby reducing the formation of unwanted by-products. Careful planning of the synthetic route to avoid unnecessary steps, such as the use of protecting groups, can also significantly reduce waste.

Future Research Directions and Concluding Perspectives

Exploration of Novel Reaction Pathways and Selectivity Enhancement

The presence of three distinct reactive sites on the 5-iodo-2-mercaptobenzoic acid molecule—the soft nucleophilic thiol, the acidic carboxyl group, and the carbon-iodine bond amenable to cross-coupling reactions—presents both an opportunity and a challenge in synthetic chemistry. Future research will undoubtedly focus on developing novel reaction pathways that can selectively address one functional group while leaving the others intact.

Key areas for exploration include:

Orthogonal Protection Strategies: The development of robust and easily removable protecting groups for the thiol and carboxylic acid moieties will be crucial for unlocking complex, multi-step syntheses.

Catalyst Development: Designing catalysts that exhibit high chemoselectivity for reactions at a specific site is a primary goal. For instance, exploring transition-metal catalysts (e.g., Palladium, Copper, Nickel) that preferentially activate the C-I bond for cross-coupling reactions (like Suzuki, Heck, or Sonogashira reactions) without interacting with the thiol group is a significant research direction.

Flow Chemistry and Photochemistry: Utilizing microfluidic reactors (flow chemistry) could offer precise control over reaction conditions (temperature, pressure, reaction time), potentially enhancing selectivity by minimizing side reactions. Similarly, photochemical methods could provide alternative, mild pathways for activating specific bonds.

Intramolecular Cyclization: The proximity of the functional groups could be exploited to synthesize novel heterocyclic scaffolds. For example, pathways for converting the molecule into iodo-substituted benzo[b]thiophene derivatives could be investigated, drawing parallels from known reactions of 2-mercaptobenzoic acid.

Enhancing selectivity is paramount. Supramolecular approaches, where a catalyst is placed within a nano-cavity, or the use of chelate control to coordinate a catalyst to a specific part of the substrate, are strategies that could be adapted to control the reactivity of this compound.

Reaction TypeTarget GroupPotential Catalyst/ReagentDesired OutcomeSelectivity Challenge
Suzuki CouplingC-IPd(PPh₃)₄ / BaseAryl-substituted mercaptobenzoic acidAvoiding catalyst poisoning by the thiol group
Esterification-COOHFischer-Esterification (Acid catalyst)Ester derivativePreventing oxidation of the thiol group
Thioetherification-SHAlkyl Halide / BaseThioether derivativeControlling S-alkylation vs. O-alkylation
Thiol-Ene Click Reaction-SHPhotoinitiator / UV lightFunctionalized thioetherEnsuring stability of the C-I bond under reaction conditions

Integration of this compound Scaffolds into Nanotechnology

The thiol group of this compound makes it an ideal candidate for surface functionalization of noble metal nanoparticles (NPs), such as gold (Au) and silver (Ag). The strong affinity between sulfur and these metals facilitates the formation of stable, self-assembled monolayers (SAMs) on the nanoparticle surface. This capability is a cornerstone for its future integration into nanotechnology.

Future research in this area will likely pursue:

Functionalized Nanoparticles: By anchoring this compound to a nanoparticle surface via the thiol group, the carboxylic acid and iodo groups are exposed to the surrounding environment. This creates a versatile platform where the exposed functionalities can be used to attach other molecules, such as proteins, DNA, or drugs.

Hierarchical Nanostructures: The iodo group on the SAM can serve as a reactive handle for the on-particle synthesis of more complex structures. For instance, metal-catalyzed cross-coupling reactions could be performed directly on the nanoparticle surface to grow polymer chains or link different nanoparticles together, forming well-defined nano-architectures.

Sensing Platforms: SAMs created from this molecule could be used in chemical and biological sensors. The carboxylic acid group's charge state is pH-dependent, which could be monitored electrochemically or spectroscopically. Furthermore, the iodo-group could act as a heavy-atom quencher or a site for attaching specific recognition elements, enabling highly selective sensing mechanisms. Studies on related molecules like 4-mercaptobenzoic acid have already demonstrated their utility in surface-enhanced Raman scattering (SERS) for detection purposes.

PropertyThiophenol SAM4-Mercaptobenzoic Acid SAMHypothetical this compound SAMResearch Implication
Surface Anchor ThiolThiolThiolStrong binding to gold/silver surfaces
Surface Functionality PhenylCarboxylic AcidCarboxylic Acid, IodoEnables multi-functional surface chemistry
Surface Hydrophilicity LowHigh (pH-dependent)High (pH-dependent)Improves biocompatibility and aqueous stability of NPs
Potential for Post-Modification Limited (C-H activation)Amide couplingAmide coupling, Cross-coupling (at C-I)Versatile platform for creating complex nanosystems

Advanced Functional Materials with Tunable Properties

The trifunctional nature of this compound positions it as a unique building block for the synthesis of advanced functional materials. Its ability to engage in multiple, distinct bonding interactions (e.g., covalent, coordination, halogen bonding) allows for the rational design of materials with tailored properties.

Prospective avenues for material development include:

Metal-Organic Frameworks (MOFs): The carboxylic acid group can coordinate with metal ions to form porous, crystalline MOFs. The thiol and iodo groups would then decorate the pores of the framework, imparting specific functionalities. For example, the iodo group could enhance the selectivity of the MOF for capturing certain gases, a property observed in other iodo-functionalized frameworks. The thiol groups could be used to capture heavy metals or as catalytic sites.

Functional Polymers: The molecule can be used as a monomer to synthesize functional polymers. For example, polymerization through the carboxylic acid and thiol groups could yield poly(thioesters), while cross-coupling reactions involving the iodo group could be used to create cross-linked networks or conjugated polymers. The properties of these polymers (e.g., solubility, thermal stability, electronic conductivity) could be tuned by controlling the polymerization chemistry.

Hybrid Materials: this compound can act as a molecular linker to bridge inorganic and organic components. For instance, it could be used to functionalize silica (B1680970) or iron oxide nanoparticles, which are then incorporated into a polymer matrix. The strong covalent linkage provided by the molecule would enhance the stability and performance of the resulting hybrid material.

Material ClassRole of this compoundTunable PropertyPotential Application
Metal-Organic Frameworks (MOFs) Functionalized linkerPore chemistry, Gas selectivityGas storage/separation, Catalysis
Conjugated Polymers MonomerBandgap, ConductivityOrganic electronics, Sensors
Cross-linked Networks Cross-linking agentMechanical strength, Swelling ratioHydrogels, Coatings
Surface-Modified Nanomaterials Surface ligandDispersibility, BiocompatibilityDrug delivery, Bio-imaging

Multiscale Modeling and Predictive Design in Material Science

As the complexity of materials derived from this compound increases, computational modeling will become an indispensable tool for predictive design. Multiscale modeling, which combines different computational techniques to study phenomena across various length and time scales, can accelerate the discovery and optimization of new materials.

Future research should integrate computational approaches such as:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure of the molecule, predict reaction mechanisms and selectivity, and understand the nature of the thiol-gold interface in SAMs.

Molecular Dynamics (MD): Classical MD simulations can model the self-assembly process of these molecules on surfaces, predict the structure of the resulting SAMs, and study the conformational dynamics of polymers derived from this monomer.

Coarse-Graining (CG): CG models can simulate larger systems over longer timescales, enabling the prediction of bulk material properties such as the morphology of polymer blends or the mechanical properties of a cross-linked network.

By linking these different modeling levels, researchers can build a comprehensive understanding of how the molecular features of this compound translate into the macroscopic properties of a material. This predictive capability will guide experimental efforts, saving time and resources by focusing on the most promising material candidates.

Modeling TechniqueScalePredicted Properties for this compound Systems
Quantum Mechanics (DFT) Electronic / Atomic (~Angstroms)Bond energies, Reaction barriers, Electronic band structure, Adsorption energy on surfaces
All-Atom Molecular Dynamics Molecular (~Nanometers)SAM structure and packing, Polymer chain conformation, Diffusion coefficients
Coarse-Grained Simulation Mesoscopic (~Micrometers)Bulk morphology of polymers, Phase separation, Mechanical properties (e.g., Young's modulus)
Finite Element Method (FEM) Continuum (~Millimeters)Stress-strain behavior of bulk materials, Device performance simulation

Sustainable Production and Application of Functional Thioaromatic Compounds

A crucial future direction for all of chemistry is the adoption of green and sustainable practices. Research into this compound and other functional thioaromatics should prioritize the development of environmentally benign synthetic routes and applications that address sustainability challenges.

Key areas for sustainable research include:

Green Synthesis: Future synthetic methods should aim to reduce waste, avoid hazardous reagents, and minimize energy consumption. This could involve developing catalytic iodination processes that use safer oxidizing agents, employing green solvents like water or supercritical CO₂, or exploring biocatalytic routes. Biocatalysis, using enzymes or whole-cell systems, offers the potential for high selectivity under mild conditions, representing an attractive alternative to traditional chemical synthesis.

Atom Economy: Designing reaction pathways that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. One-pot or cascade reactions, where multiple transformations occur in a single reactor, can improve efficiency and reduce the need for intermediate purification steps.

Recyclability and Degradability: When designing materials from this compound, considerations for their end-of-life are important. This includes designing polymers that are recyclable or biodegradable, and developing methods to recover and reuse valuable components like metal catalysts or nanoparticles.

Sustainable Applications: The applications of these materials should also contribute to sustainability goals. This could involve developing more efficient catalysts for industrial processes, creating highly sensitive sensors to monitor environmental pollutants, or designing materials for next-generation energy technologies.

Sustainability MetricTraditional Synthesis (Hypothetical)Future "Green" Synthesis (Proposed)
Starting Material Petroleum-derived precursorsBio-based feedstocks
Solvents Chlorinated hydrocarbons (e.g., CHCl₃)Water, Ethanol, or solvent-free conditions
Catalyst/Reagent Stoichiometric, hazardous reagentsRecyclable catalyst, Biocatalyst (enzyme)
Energy Input High temperature refluxRoom temperature, Microwave, or Photochemical activation
Waste Generation High (multiple steps, low atom economy)Low (one-pot synthesis, high atom economy)

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 5-Iodo-2-mercaptobenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves iodination of 2-mercaptobenzoic acid using iodine (I₂) with an oxidizing agent (e.g., HNO₃ or H₂O₂) in acetic anhydride. Critical parameters include:

  • Temperature : Controlled heating (~50–70°C) minimizes side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance iodine solubility.
  • Purification : Recrystallization using acetic acid or isopropyl alcohol isolates the product .
  • Yield optimization requires monitoring reaction progress via TLC or HPLC to detect intermediates.

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., -SH stretch at ~2550 cm⁻¹, C=O at ~1680 cm⁻¹).
  • NMR Spectroscopy : ¹H NMR distinguishes aromatic protons (δ 7.2–8.0 ppm) and the -SH proton (δ ~1.5–3.0 ppm, broad).
  • X-ray Crystallography : Resolves molecular geometry; SHELX programs refine structures with heavy iodine atoms .
  • Mass Spectrometry (MS) : Validates molecular weight (M⁺ at m/z 294.01).

Q. How should researchers handle this compound to ensure safety and stability?

  • Methodological Answer :

  • Storage : Keep in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.
  • Decomposition Risks : Avoid contact with strong oxidizers (e.g., HNO₃), which generate hazardous byproducts (HI, CO) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and eye protection during handling.

Advanced Research Questions

Q. How can regioisomer formation during iodination be minimized or resolved?

  • Methodological Answer :

  • Catalyst Selection : Microporous materials (e.g., zeolites) enhance regioselectivity by steric control .
  • Chromatographic Separation : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves isomers.
  • Crystallographic Analysis : SHELXL refines X-ray data to confirm iodine positioning .

Q. What strategies improve the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • pH Control : Buffered solutions (pH 4–6) reduce thiol (-SH) oxidation.
  • Chelating Agents : EDTA (1 mM) sequesters metal ions that catalyze degradation.
  • Kinetic Studies : Use UV-Vis spectroscopy to track degradation rates under varying conditions (temperature, light exposure).

Q. How can computational methods aid in predicting the reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Model iodine’s electron-withdrawing effects on aromatic ring electrophilicity.
  • Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina.
  • Reaction Pathway Simulation : Gaussian software optimizes transition states for iodination steps.

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation from DMSO/water mixtures promotes ordered lattices.
  • Heavy Atom Effects : High-resolution X-ray data (λ = 0.7–1.0 Å) mitigate absorption artifacts from iodine .
  • Twinned Crystals : SHELXL’s TWIN command refines twinned data sets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.